molecular formula C16H15N5O B3825227 6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3825227
M. Wt: 293.32 g/mol
InChI Key: LONVCRQQJVJILC-UHFFFAOYSA-N
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Description

6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with methoxy and diphenylamine groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. One common method includes the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with methoxy and diphenylamine groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy or diphenylamine groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research has explored its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the production of polymer stabilizers, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-22-16-20-14(17-12-8-4-2-5-9-12)19-15(21-16)18-13-10-6-3-7-11-13/h2-11H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONVCRQQJVJILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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